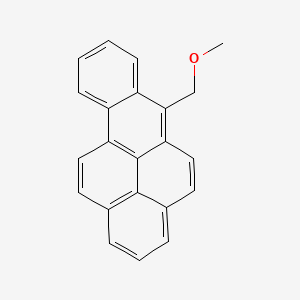
6-(Methoxymethyl)benzo(a)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)benzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound features a methoxymethyl group attached to the sixth position of the benzo(a)pyrene structure, which consists of five fused aromatic rings. Benzo(a)pyrene and its derivatives are significant in environmental and health sciences due to their presence in fossil fuels, tobacco smoke, and grilled foods .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)benzo(a)pyrene typically involves the functionalization of the benzo(a)pyrene core. One common method is the electrophilic aromatic substitution, where a methoxymethyl group is introduced at the sixth position of the benzo(a)pyrene molecule. This can be achieved using methoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(Methoxymethyl)benzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Reduced PAH derivatives.
Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.
科学的研究の応用
6-(Methoxymethyl)benzo(a)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
作用機序
The mechanism of action of 6-(Methoxymethyl)benzo(a)pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form benzo(a)pyrene diol epoxide, which can bind to DNA and cause genotoxic effects. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxicological effects of this compound .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound without the methoxymethyl group.
6-Methoxybenzo(a)pyrene: Similar structure but with a methoxy group instead of methoxymethyl.
6-Hydroxybenzo(a)pyrene: Contains a hydroxyl group at the sixth position.
Uniqueness
6-(Methoxymethyl)benzo(a)pyrene is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and biological interactions. This modification can alter the compound’s metabolic pathways and its ability to form DNA adducts, making it a valuable compound for studying the effects of structural changes on PAH toxicity .
特性
CAS番号 |
56558-24-8 |
|---|---|
分子式 |
C22H16O |
分子量 |
296.4 g/mol |
IUPAC名 |
6-(methoxymethyl)benzo[a]pyrene |
InChI |
InChI=1S/C22H16O/c1-23-13-20-17-8-3-2-7-16(17)18-11-9-14-5-4-6-15-10-12-19(20)22(18)21(14)15/h2-12H,13H2,1H3 |
InChIキー |
QLNCPROMPVFEQG-UHFFFAOYSA-N |
正規SMILES |
COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


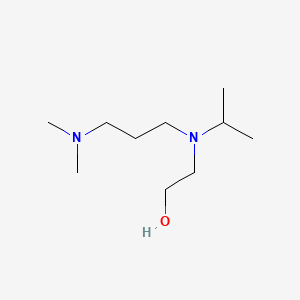
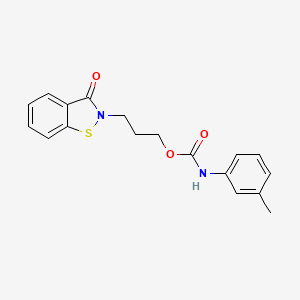
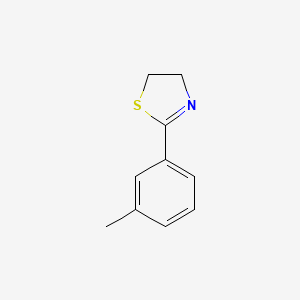
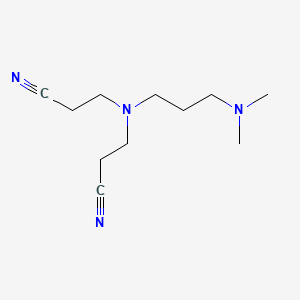


![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)

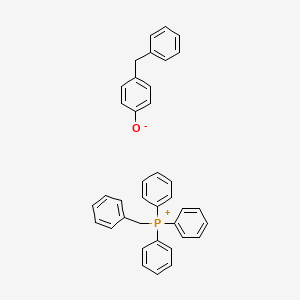
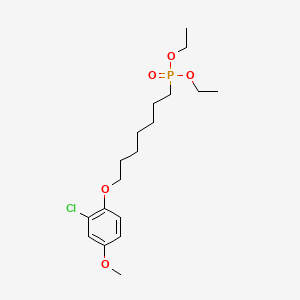

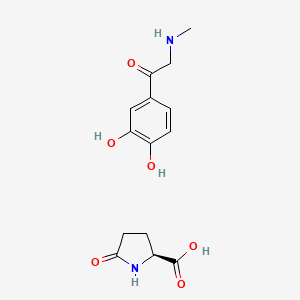
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

